6-Ethylpiperidine-2,4-dione
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Overview
Description
6-Ethylpiperidine-2,4-dione is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound consists of a six-membered ring containing one nitrogen atom and two carbonyl groups at positions 2 and 4, with an ethyl group attached at position 6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylpiperidine-2,4-dione can be achieved through various methods. One common approach involves the Dieckmann cyclization of ethyl 4-oxopentanoate with ammonia or primary amines under basic conditions . Another method includes the Michael addition of ethyl acrylate to piperidine-2,4-dione, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as potassium tert-butoxide, and solvent-free conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Ethylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
6-Ethylpiperidine-2,4-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethylpiperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: Similar in structure but lacks the ethyl group at position 6.
Piperidine-2,4-dione: Similar but without the ethyl group.
6-Methylpiperidine-2,4-dione: Similar but with a methyl group instead of an ethyl group.
Uniqueness
6-Ethylpiperidine-2,4-dione is unique due to the presence of the ethyl group at position 6, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
6-ethylpiperidine-2,4-dione |
InChI |
InChI=1S/C7H11NO2/c1-2-5-3-6(9)4-7(10)8-5/h5H,2-4H2,1H3,(H,8,10) |
InChI Key |
DEOZNLIIISZLJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)CC(=O)N1 |
Origin of Product |
United States |
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